2-Bromo-1-nonene

Descripción general

Descripción

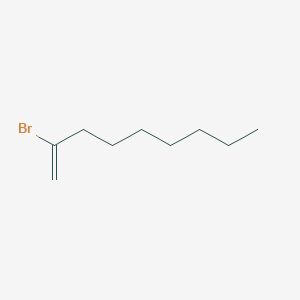

2-Bromo-1-nonene is an organic compound with the molecular formula C9H17Br . It has a molecular weight of 205.14 . It is a light yellow liquid .

Molecular Structure Analysis

The InChI code for 2-Bromo-1-nonene is1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 . The structure of 2-Bromo-1-nonene can be represented by the SMILES notation BrC/C=C/CCCCCC . Physical And Chemical Properties Analysis

2-Bromo-1-nonene has a density of 1.1±0.1 g/cm3, a boiling point of 217.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 51.5±0.3 cm3, a polarizability of 20.4±0.5 10-24 cm3, and a surface tension of 29.8±3.0 dyne/cm .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediary

2-Bromo-1-nonene serves as a versatile intermediate in organic synthesis. Its reactivity with various nucleophiles makes it useful for constructing carbon-carbon or carbon-heteroatom bonds, essential for creating complex organic molecules. For instance, it can undergo Heck reactions to form arylated products, which are valuable in pharmaceuticals and agrochemicals .

Material Science

In material science, 2-Bromo-1-nonene is employed to modify the surface properties of materials. It can be used to introduce bromine functionality onto polymers, which can then be further reacted to attach other molecules or to crosslink polymers, enhancing their mechanical strength and thermal stability .

Pharmaceutical Research

This compound is used in the synthesis of various pharmaceuticals. Its bromine atom can be substituted with pharmacophores to create active pharmaceutical ingredients (APIs). It’s particularly useful in the development of anti-inflammatory and analgesic drugs due to its ability to be transformed into complex molecular structures .

Agrochemical Production

2-Bromo-1-nonene finds applications in the production of agrochemicals. It can be used to synthesize insecticides, herbicides, and fungicides. The bromine atom in the compound provides a reactive site for further functionalization, allowing for the creation of compounds that target specific pests or weeds .

Dyestuff Field

In the dyestuff industry, 2-Bromo-1-nonene is utilized to synthesize dyes and pigments. It can react with various aromatic compounds to produce colorants with desired properties for textiles, inks, and plastics. The bromine atom acts as a key site for catalyzing these reactions .

Catalyst Development

Researchers use 2-Bromo-1-nonene in the development of catalysts. The compound can be incorporated into catalyst structures to enhance their efficiency or selectivity in chemical reactions. This is particularly important in industrial processes where catalyst performance directly impacts production costs and environmental impact .

Polymer Research

2-Bromo-1-nonene is also significant in polymer research. It can initiate polymerization reactions or be incorporated into polymers to modify their properties. For example, it can be used to create block copolymers with unique characteristics like increased flexibility or improved chemical resistance .

Analytical Chemistry

Lastly, in analytical chemistry, 2-Bromo-1-nonene can be used as a standard or reagent in various analytical techniques. It can help in the quantification of other compounds or serve as a reference in spectroscopic analysis due to its distinct spectral properties .

Safety and Hazards

2-Bromo-1-nonene can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Mecanismo De Acción

Target of Action

Brominated compounds like 2-bromo-1-nonene often participate in free radical reactions . They can interact with various organic compounds, particularly those containing carbon-carbon double bonds or aromatic rings .

Mode of Action

2-Bromo-1-nonene, being a brominated alkene, can undergo various chemical reactions. One such reaction is the elimination reaction, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . This rearrangement of electrons expels the bromine as a bromide ion and produces an alkene . Another possible reaction is the E2 mechanism, a bimolecular elimination mechanism .

Biochemical Pathways

For instance, they can undergo free radical reactions, leading to the formation of new compounds

Pharmacokinetics

The molecular weight of 2-bromo-1-nonene is 20514 , which might influence its absorption and distribution in the body

Result of Action

Given its potential to participate in free radical reactions , it could lead to the formation of new compounds, potentially affecting cellular processes.

Propiedades

IUPAC Name |

2-bromonon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQYQDJWWWJWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373727 | |

| Record name | 2-bromonon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-nonene | |

CAS RN |

76692-34-7 | |

| Record name | 2-bromonon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

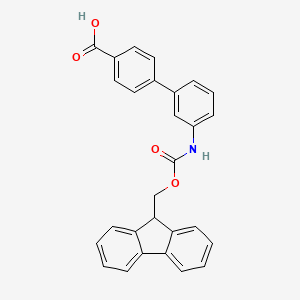

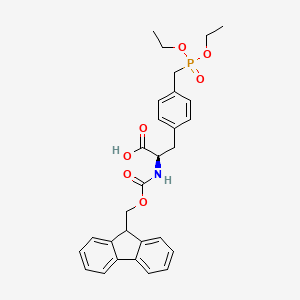

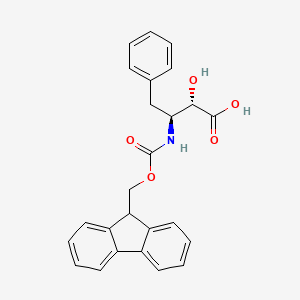

![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

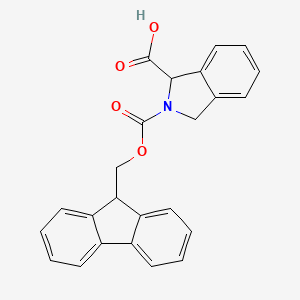

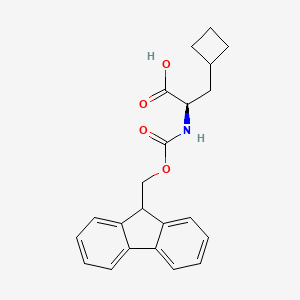

![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

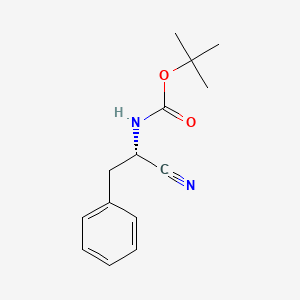

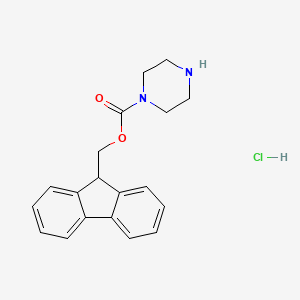

![Tetradecanoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1334015.png)

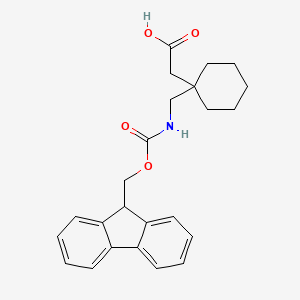

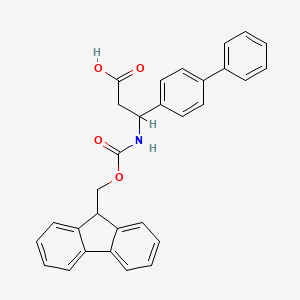

![Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid](/img/structure/B1334018.png)

![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)